molecular formula C37H61N11O10 B14261099 Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine CAS No. 375820-28-3

Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine

Cat. No.: B14261099
CAS No.: 375820-28-3
M. Wt: 819.9 g/mol
InChI Key: ZGSJYLVCNAOJMI-PJJCYAGXSA-N
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Description

Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is a peptide compound composed of eight amino acids: glycine, lysine, asparagine, phenylalanine, alanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications, particularly at the side chains of amino acids like lysine and phenylalanine.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents for side-chain modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce modified amino acids with altered functional groups.

Scientific Research Applications

Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Developing peptide-based drugs and therapeutic agents.

    Materials Science: Designing peptide-based materials with specific properties for biomedical applications.

    Molecular Biology: Investigating cellular processes and signaling pathways involving peptides.

Mechanism of Action

The mechanism of action of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, influencing its biological activity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-leucine
  • Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-isoleucine
  • Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-threonine

Uniqueness

Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of valine at the C-terminus can influence the peptide’s hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal amino acids.

Properties

CAS No.

375820-28-3

Molecular Formula

C37H61N11O10

Molecular Weight

819.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H61N11O10/c1-21(2)31(37(57)58)48-34(54)25(14-8-10-16-39)46-32(52)22(3)43-35(55)26(17-23-11-5-4-6-12-23)47-36(56)27(18-28(41)49)45-30(51)20-42-33(53)24(13-7-9-15-38)44-29(50)19-40/h4-6,11-12,21-22,24-27,31H,7-10,13-20,38-40H2,1-3H3,(H2,41,49)(H,42,53)(H,43,55)(H,44,50)(H,45,51)(H,46,52)(H,47,56)(H,48,54)(H,57,58)/t22-,24-,25-,26-,27-,31-/m0/s1

InChI Key

ZGSJYLVCNAOJMI-PJJCYAGXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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